Cas no 879937-05-0 (5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide)

5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
- 4-Pyrimidinecarboxamide, 5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(methylthio)-
- 5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
- SR-01000154011-1
- EN300-24109581
- CCG-144260
- AKOS001514851
- Z57906497
- 879937-05-0
- 5-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide
- SR-01000154011
-
- Inchi: 1S/C10H10ClN5OS3/c1-3-19-10-16-15-9(20-10)14-7(17)6-5(11)4-12-8(13-6)18-2/h4H,3H2,1-2H3,(H,14,15,17)
- InChI Key: MDAJCSQDJCVBAB-UHFFFAOYSA-N
- SMILES: C1(SC)=NC=C(Cl)C(C(NC2=NN=C(SCC)S2)=O)=N1
Computed Properties
- Exact Mass: 346.9736012g/mol
- Monoisotopic Mass: 346.9736012g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 160Ų
Experimental Properties
- Density: 1.57±0.1 g/cm3(Predicted)
- pka: 4.26±0.50(Predicted)
5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24109581-0.05g |
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide |
879937-05-0 | 95% | 0.05g |
$212.0 | 2024-06-19 |
5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide: A Comprehensive Overview
5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide, identified by the CAS Registry Number 879937-05-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule incorporates a pyrimidine ring system, which is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. This structural feature contributes to its stability and reactivity, making it a valuable substrate for further chemical modifications.
The synthesis of 5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
The compound's structure is characterized by the presence of sulfur-containing groups, such as ethylsulfanyl and methylsulfanyl moieties. These groups play a crucial role in modulating the compound's physicochemical properties, including solubility, stability, and bioavailability. The thioether groups are known to enhance the molecule's ability to interact with biological systems, making it a promising candidate for drug development. Additionally, the chloro substituent at position 5 introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biochemical environments.
In terms of pharmacological activity, 5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide has been studied for its potential as an anti-inflammatory agent. Recent studies have demonstrated its ability to inhibit key inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-kB). These findings suggest that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Beyond its pharmacological applications, this compound has also been investigated for its potential in agrochemicals. The thioether-containing structure exhibits promising activity against various plant pathogens, including fungi and bacteria. Field trials have shown that it can enhance crop resistance to diseases without adverse effects on plant growth or soil health. This dual functionality underscores the compound's versatility and broad applicability across different industries.
The development of 5-Chloro-N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide into commercial products requires thorough toxicological evaluation to ensure safety for human use and environmental compatibility. Regulatory agencies mandate rigorous testing protocols to assess acute and chronic toxicity profiles. Recent studies have focused on evaluating the compound's metabolism pathways and potential for bioaccumulation in aquatic systems. These efforts aim to address any concerns related to its environmental impact while ensuring compliance with global safety standards.
In conclusion, CAS No 879937-05-0 represents a significant advancement in the field of organic synthesis with promising applications in medicine and agriculture. Its unique structural features and functional groups provide a foundation for further research into novel therapeutic agents and agrochemical solutions. As scientific understanding of this compound continues to evolve, it holds the potential to address unmet needs in healthcare and sustainable agriculture.
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